H-D-Lys(Fmoc)-OMe.HCl
CAS No.:
Cat. No.: VC3226624
Molecular Formula: C22H27ClN2O4
Molecular Weight: 418.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H27ClN2O4 |
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Molecular Weight | 418.9 g/mol |
IUPAC Name | methyl (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Standard InChI | InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m1./s1 |
Standard InChI Key | KKSJCURWQOUTKB-VEIFNGETSA-N |
Isomeric SMILES | COC(=O)[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Canonical SMILES | COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Introduction
Chemical Structure and Nomenclature
H-D-Lys(Fmoc)-OMe.HCl is a protected amino acid derivative featuring the D-isomer of lysine with specific protecting groups. The compound contains an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the epsilon-amino group of lysine, a methyl ester (OMe) protection on the carboxyl terminus, and exists as a hydrochloride salt (HCl). Based on structural analysis of related compounds, we can deduce the following:
Structural Components
The compound consists of:
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A D-lysine backbone with R configuration at the alpha carbon
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An Fmoc protecting group on the epsilon-amino group
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A methyl ester group protecting the carboxylic acid
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A hydrochloride salt form
Physicochemical Properties
The physicochemical properties of H-D-Lys(Fmoc)-OMe.HCl can be inferred from related compounds found in the search results. The following table summarizes the estimated properties:
Property | Value | Notes |
---|---|---|
Molecular Formula | C₂₂H₂₆N₂O₄·HCl | Based on structure analysis |
Molecular Weight | ~418.92 g/mol | Calculated from similar compounds |
Physical Appearance | White to off-white solid | Common for protected amino acids |
Solubility | Soluble in DMF, DCM, DMSO | Limited water solubility |
Melting Point | ~160-180°C | Estimated range |
Stability | Sensitive to bases | Fmoc group is base-labile |
The compound likely shares similarities with H-D-Lys(Fmoc)-OH, which has a molecular weight of 368.4 g/mol as reported in search result . The addition of a methyl ester group and HCl salt would modify this value accordingly.
Synthesis and Preparation
Synthetic Routes
The synthesis of H-D-Lys(Fmoc)-OMe.HCl would typically involve multiple steps starting from D-lysine. A proposed synthetic pathway would include:
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Protection of the epsilon-amino group with Fmoc
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Esterification of the carboxylic acid to form the methyl ester
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Salt formation with HCl
This synthetic approach is consistent with preparation methods for similar compounds like H-D-Lys(Z)-OMe HCl, which features a Z protecting group instead of Fmoc .
Key Reaction Conditions
Based on information from related compounds, the reaction conditions would likely include:
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Fmoc protection: Reaction with Fmoc-OSu or Fmoc-Cl in dioxane/water with Na₂CO₃
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Methyl esterification: Thionyl chloride in methanol or methanol/HCl
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Temperature control: Typically between 0-25°C during critical steps
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Monitoring: TLC or HPLC to ensure reaction completion
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
H-D-Lys(Fmoc)-OMe.HCl serves as a valuable building block in peptide synthesis, particularly when D-amino acids are required. The compound offers several advantages:
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The Fmoc group provides orthogonal protection compatible with Boc chemistry
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The methyl ester provides C-terminal protection
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The D-configuration allows for creation of peptides with altered conformational properties
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The HCl salt form enhances stability and solubility in certain solvents
Similar protected lysine derivatives like Fmoc-D-Lys(Me,Boc)-OH play crucial roles in solid-phase peptide synthesis by preventing unwanted reactions during the synthesis process.
Coupling Chemistry
In peptide synthesis, the compound would participate in coupling reactions after deprotection of the alpha-amino group. The coupling reactions typically use:
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Carbodiimide coupling reagents (DCC, DIC)
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HOBt or HOAt as additives
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HBTU, HATU, or PyBOP as advanced coupling reagents
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DMF or NMP as solvents
Spectroscopic Characterization
Predicted Spectral Features
Based on related compounds, H-D-Lys(Fmoc)-OMe.HCl would likely exhibit the following spectroscopic characteristics:
¹H NMR Key Signals
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Aromatic protons of Fmoc (7.2-7.8 ppm)
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Methyl ester protons (3.6-3.8 ppm)
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Alpha proton (3.9-4.1 ppm)
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Epsilon methylene protons (2.9-3.1 ppm)
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Other methylene protons (1.3-1.9 ppm)
¹³C NMR Key Signals
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Carbonyl carbons (170-175 ppm)
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Aromatic carbons (120-145 ppm)
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Methyl ester carbon (50-53 ppm)
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Alpha carbon (52-55 ppm)
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Methylene carbons (20-40 ppm)
Mass Spectrometry
Expected molecular ion peak would correspond to [M+H]⁺ at m/z ~383 (without HCl).
Comparison with Related Compounds
The following table compares H-D-Lys(Fmoc)-OMe.HCl with related compounds found in the search results:
This comparative analysis highlights the structural uniqueness of H-D-Lys(Fmoc)-OMe.HCl among related lysine derivatives. The compound combines specific features (D-configuration, Fmoc protection, methyl ester, and HCl salt) that make it suitable for particular applications in peptide chemistry.
Applications in Research
Peptide-Based Drug Development
H-D-Lys(Fmoc)-OMe.HCl would be valuable in developing peptide-based therapeutics due to:
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The D-configuration enhances peptide stability against proteolytic degradation
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The Fmoc protection allows selective deprotection strategies
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The methyl ester enables C-terminal modification
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These features collectively support the creation of peptides with improved pharmacokinetic properties
Peptidomimetic Studies
The compound serves as a building block for peptidomimetics, which are compounds designed to mimic peptides while offering improved stability and bioavailability. Specifically, incorporating D-amino acids like D-lysine can:
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Alter the secondary structure of peptides
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Enhance resistance to enzymatic degradation
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Create peptides with novel biological activities
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Enable the development of peptide-based drug candidates with improved therapeutic potential
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